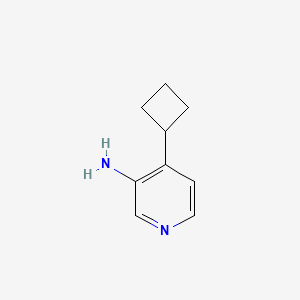

4-Cyclobutylpyridin-3-amine

Description

4-Cyclobutylpyridin-3-amine (CAS 1374665-67-4) is a pyridine derivative featuring a cyclobutyl substituent at the 4-position of the pyridine ring and an amine group at the 3-position. This compound’s structure combines the aromaticity of pyridine with the steric and electronic effects of the cyclobutyl group, making it a candidate for applications in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

4-cyclobutylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-6-11-5-4-8(9)7-2-1-3-7/h4-7H,1-3,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMHZVDMPNMCSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylpyridin-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclobutylamine with 3-bromopyridine in the presence of a palladium catalyst can yield the desired product through a cross-coupling reaction .

Industrial Production Methods: Industrial production of 4-Cyclobutylpyridin-3-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Cyclobutylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of alkylated or acylated pyridine derivatives.

Applications De Recherche Scientifique

4-Cyclobutylpyridin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of novel materials and catalysts for various industrial processes

Mécanisme D'action

The mechanism of action of 4-Cyclobutylpyridin-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyridine Derivatives

Structural Features and Substituent Effects

The table below compares 4-Cyclobutylpyridin-3-amine with structurally related pyridine-based amines:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-Cyclobutylpyridin-3-amine | 1374665-67-4 | C₉H₁₂N₂ | 148.21 | Cyclobutyl (C4), amine (C3) |

| 6-(Cyclobutylmethoxy)pyridin-3-amine | – | C₁₀H₁₄N₂O | 178.23 | Cyclobutylmethoxy (C6), amine (C3) |

| 2-Cyclobutoxy-4-methylpyridin-3-amine | 1341088-95-6 | C₁₀H₁₄N₂O | 178.23 | Cyclobutoxy (C2), methyl (C4), amine (C3) |

| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | – | C₁₂H₁₄N₄ | 214.27 | Cyclopropyl, pyrazole ring, methyl (C3) |

Key Observations :

- Substituent Position : The position of the cyclobutyl group (C4 in 4-Cyclobutylpyridin-3-amine vs. C6 in 6-(Cyclobutylmethoxy)pyridin-3-amine) significantly alters electronic distribution and steric hindrance, impacting reactivity and binding properties .

- Functional Groups : Oxygen-containing substituents (e.g., methoxy in 6-(Cyclobutylmethoxy)pyridin-3-amine) increase polarity and hydrogen-bonding capacity compared to direct alkyl attachments like cyclobutyl .

- Hybrid Structures : The pyrazole-containing analog (N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) introduces a heterocyclic ring, broadening applications in kinase inhibition or agrochemical design .

Physical Properties:

Note: The cyclobutyl group’s strain may lower melting points compared to bulkier substituents, though direct data for 4-Cyclobutylpyridin-3-amine is lacking.

Activité Biologique

4-Cyclobutylpyridin-3-amine is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

4-Cyclobutylpyridin-3-amine is characterized by a pyridine ring substituted with a cyclobutyl group at the 4-position and an amino group at the 3-position. Its structural formula can be represented as follows:

This compound's unique structure may influence its interaction with various biological targets, potentially leading to diverse pharmacological effects.

Antitumor Activity

Recent studies indicate that derivatives of pyridine compounds, including 4-Cyclobutylpyridin-3-amine, exhibit significant antitumor activity. For example, a related compound was tested against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer), showing promising inhibition rates and IC50 values. Inhibition rates ranged from 99.93% to 100.39%, with IC50 values between 6.92 μM and 8.99 μM, outperforming standard treatments like Sunitinib in some cases .

The mechanism by which 4-Cyclobutylpyridin-3-amine exerts its antitumor effects may involve the induction of apoptosis through mitochondrial pathways. This includes the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to caspase activation .

Structure-Activity Relationships (SAR)

The biological activity of 4-Cyclobutylpyridin-3-amine can be significantly influenced by various substituents on the pyridine ring. Studies have shown that modifications at specific positions can enhance or diminish activity against biological targets such as adenosine receptors . The presence of cycloalkyl groups, for instance, has been associated with increased affinity for certain receptors.

Case Study 1: Antitumor Efficacy

In a study evaluating the efficacy of various pyridine derivatives, it was found that compounds similar to 4-Cyclobutylpyridin-3-amine demonstrated high cytotoxicity against multiple cancer cell lines. The findings suggest that such compounds could serve as lead candidates in drug development for cancer therapies .

Case Study 2: Neuroprotective Effects

Another area of investigation has focused on the neuroprotective properties of pyridine derivatives. Compounds structurally related to 4-Cyclobutylpyridin-3-amine have shown potential in treating neurodegenerative diseases by modulating neurotransmitter systems and exhibiting anti-inflammatory effects .

Data Summary

| Biological Activity | Cell Line Tested | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| Antitumor | A549 | 100.07 | 8.99 |

| Antitumor | MCF7 | 100.39 | 8.26 |

| Neuroprotection | Various | Not specified | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.